

Molecular weight and formula of tert-butyl N-pent-4-ynylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-4-pentyne-1-amine

Cat. No.: B128528

[Get Quote](#)

An In-depth Technical Guide to tert-butyl N-pent-4-ynylcarbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, focusing on the chemical properties and applications of tert-butyl N-pent-4-ynylcarbamate. This compound is a valuable bifunctional molecule, incorporating a terminal alkyne for click chemistry applications and a Boc-protected amine, making it a versatile building block in organic synthesis and medicinal chemistry.

Core Chemical Properties

The fundamental properties of tert-butyl N-pent-4-ynylcarbamate are summarized below, providing a clear overview of its key quantitative data.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₇ NO ₂	[1] [2] [3] [4]
Molecular Weight	183.25 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	tert-butyl N-pent-4-ynylcarbamate	[1] [2]
CAS Number	151978-50-6	[1] [2] [3] [4]
Synonyms	N-Boc-4-pentyne-1-amine, tert-butyl (4-pentyynyl)carbamate	[2] [4]

Experimental Protocols

The following sections detail relevant experimental methodologies for the application and analysis of tert-butyl N-pent-4-ynylcarbamate.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of tert-butyl N-pent-4-ynylcarbamate makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely used to form stable triazole linkages for conjugating molecules in various applications, including drug discovery and chemical biology.

Materials:

- tert-butyl N-pent-4-ynylcarbamate
- An azide-containing molecule (e.g., a fluorescent probe, biotin tag, or drug scaffold)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Solvent (e.g., a 1:1 mixture of tert-butanol and water)[\[6\]](#)

Procedure:

- In a clean reaction vial, dissolve tert-butyl N-pent-4-ynylcarbamate (1.0 equivalent) and the desired azide-containing molecule (1.0 equivalent) in the chosen solvent system.[6]
- To this solution, add sodium ascorbate (0.3 equivalents) as a reducing agent.[6]
- Add the copper(II) sulfate pentahydrate catalyst (0.1 equivalents).[6] The sodium ascorbate will reduce the Cu(II) to the active Cu(I) species in situ.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.[6]
- Upon completion, the product can be isolated and purified using standard techniques like extraction and column chromatography.

Protocol 2: Analytical Methods for Purity Assessment

Ensuring the purity of tert-butyl N-pent-4-ynylcarbamate is critical for its successful application in synthesis. Several analytical techniques can be employed for this purpose.[7]

A. High-Performance Liquid Chromatography (HPLC)

This method is robust for quantifying the main component and detecting non-volatile impurities. [7]

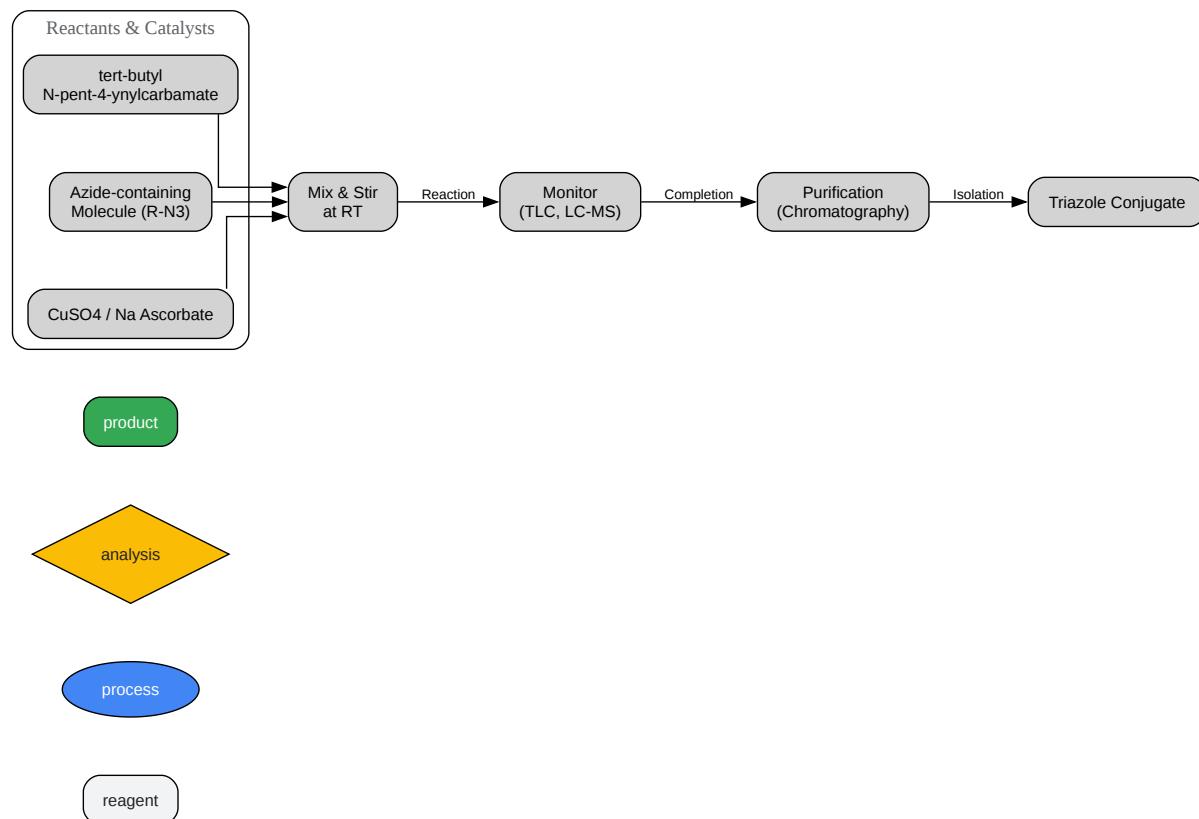
- Instrumentation: HPLC system equipped with a UV or Charged Aerosol Detector (CAD).[7]
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).[7]
- Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).[7]
- Flow Rate: 1.0 mL/min.[7]

- Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or CAD.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents.^[7]

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.^[7]
- Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).^[7]
- Carrier Gas: Helium.
- Injection Mode: Split/splitless.
- Temperature Program: An initial temperature of 50°C, ramped to 250°C.
- Detection: Mass spectrometry in full scan or Selected Ion Monitoring (SIM) mode.


C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary method for determining the absolute purity of a sample without requiring a specific reference standard of the analyte.^[7]

- Instrumentation: NMR spectrometer (400 MHz or higher).^[7]
- Internal Standard: A certified reference standard with known purity (e.g., maleic acid or dimethyl sulfone).
- Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).
- Parameters: A calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T1) are crucial for accurate quantification.^[7] Purity is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.^[7]

Visualized Workflow

The following diagram illustrates the experimental workflow for the CuAAC (Click Chemistry) reaction, a primary application of tert-butyl N-pent-4-ynylcarbamate.

[Click to download full resolution via product page](#)

Caption: Workflow for Azide-Alkyne Cycloaddition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-butyl pent-4-yn-1-ylcarbamate 95% | CAS: 151978-50-6 | AChemBlock [achemblock.com]
- 2. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. echemi.com [echemi.com]
- 5. appretech.com [appretech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular weight and formula of tert-butyl N-pent-4-ynylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128528#molecular-weight-and-formula-of-tert-butyl-n-pent-4-ynylcarbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com